4-Methoxythiophene-3-carbohydrazide

Antitubercular Mycobacterium tuberculosis Carbohydrazide

4-Methoxythiophene-3-carbohydrazide (CAS 125605-39-2, C6H8N2O2S, MW 172.21) is a heterocyclic organic compound comprising a thiophene ring substituted with a methoxy group at the 4-position and a carbohydrazide functional group at the 3-position. This specific substitution pattern distinguishes it from more common thiophene-2-carbohydrazide and unsubstituted thiophene-3-carbohydrazide analogs, providing unique electronic and steric properties that influence both synthetic utility and biological target interactions.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 125605-39-2
Cat. No. B183907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxythiophene-3-carbohydrazide
CAS125605-39-2
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOC1=CSC=C1C(=O)NN
InChIInChI=1S/C6H8N2O2S/c1-10-5-3-11-2-4(5)6(9)8-7/h2-3H,7H2,1H3,(H,8,9)
InChIKeyDVPYLNJHMAQLFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxythiophene-3-carbohydrazide Procurement Guide: CAS 125605-39-2 for Heterocyclic Scaffold Synthesis


4-Methoxythiophene-3-carbohydrazide (CAS 125605-39-2, C6H8N2O2S, MW 172.21) is a heterocyclic organic compound comprising a thiophene ring substituted with a methoxy group at the 4-position and a carbohydrazide functional group at the 3-position . This specific substitution pattern distinguishes it from more common thiophene-2-carbohydrazide and unsubstituted thiophene-3-carbohydrazide analogs, providing unique electronic and steric properties that influence both synthetic utility and biological target interactions . The compound serves as a versatile intermediate for hydrazone formation and subsequent heterocyclization to yield pyrazoles, thiazoles, triazoles, and oxadiazoles, positioning it as a strategic building block in medicinal chemistry and drug discovery programs [1].

Why 4-Methoxythiophene-3-carbohydrazide Cannot Be Interchanged with Unsubstituted or 2-Position Analogs


Generic substitution among thiophene carbohydrazide isomers fails due to position-dependent differences in electronic distribution, hydrogen-bonding capacity, and synthetic reactivity. The 4-methoxy group on the 3-carbohydrazide scaffold introduces both an electron-donating effect (via resonance) and a hydrogen-bond acceptor site that alters the nucleophilicity of the hydrazide nitrogen and the electrophilicity of the carbonyl carbon relative to the 2-carbohydrazide isomer [1]. Furthermore, thiophene-2-carbohydrazide demonstrates a distinct tautomeric equilibrium (amide-imidic prototropy) that affects its metal-chelating behavior and condensation kinetics with carbonyl electrophiles, whereas the 3-carbohydrazide positional isomer with 4-methoxy substitution exhibits fundamentally different conformational preferences and reaction profiles [2]. The methoxy substituent also modulates the electron density on the thiophene ring, impacting both electrophilic aromatic substitution reactivity and the ability of derived hydrazones to engage in π-π stacking with biological targets, a factor not present in unsubstituted thiophene-3-carbohydrazide (CAS 39001-23-5) [3].

4-Methoxythiophene-3-carbohydrazide: Quantitative Comparative Evidence for Scientific Selection


Enhanced Tuberculostatic Potential Relative to Furan Analogs: MIC Comparison in M. tuberculosis H37Rv

In a systematic comparative study of furan versus thiophene carbohydrazide scaffolds, thiophene-containing derivatives demonstrated superior anti-tubercular potency compared to their furan counterparts [1]. Among 23 furan/thiophene carbohydrazides and carboxamides evaluated against Mycobacterium tuberculosis H37Rv, seven thiophene-based compounds achieved MIC values <1 μg/mL, whereas the furan-2-carbohydrazide parent compound (the direct heterocyclic comparator) required significantly higher concentrations to achieve comparable inhibition [2]. This represents a >64-fold improvement over baseline thiophene-2-carbohydrazide chalcone derivatives, which exhibited MIC values of 32–64 μg/mL against the same strain [3].

Antitubercular Mycobacterium tuberculosis Carbohydrazide

Pim-1 Kinase Inhibitory Activity: Positional Isomer Advantage in Cancer Cell Lines

Derivatives built on the thiophene-3-carbohydrazide framework exhibit measurable Pim-1 kinase inhibitory activity across multiple cancer cell lines, a feature not observed with the 2-carbohydrazide positional isomer [1]. In a panel of six cancer cell lines (A549, H460, HT-29, MKN-45, U87MG, SMMC-7721), tetrahydrobenzo[b]thiophene-3-carbohydrazide derivatives (compounds 7d, 7e, 11b, 11c, 16d, 18c, 23e) demonstrated high Pim-1 kinase inhibition, with select compounds also showing activity against c-Met kinase and five tyrosine kinases (c-Kit, Flt-3, VEGFR-2, EGFR, PDGFR) [2]. Importantly, all synthesized compounds showed no impaired effect toward the VERO normal cell line, indicating a selectivity window that is scaffold-dependent rather than compound-specific [3].

Anticancer Kinase inhibition Tetrahydrobenzo[b]thiophene

Enhanced Hydrogen-Bonding Capacity via 4-Methoxy Group: pKa and DFT Electronic Parameters

The 4-methoxy substituent on 4-methoxythiophene-3-carbohydrazide modulates key physicochemical parameters relative to unsubstituted thiophene-3-carbohydrazide [1]. DFT computational studies on thiophene hydrazide derivatives reveal that methoxy substitution alters frontier molecular orbital energies (HOMO-LUMO gap), dipole moment, and electrostatic potential distribution, all of which govern both synthetic reactivity and biological target engagement [2]. The predicted pKa of 12.21±0.10 for the hydrazide NH, combined with the predicted density of 1.320±0.06 g/cm³, distinguishes this compound from the 2-carbohydrazide isomer (density ~1.291 g/cm³, melting point 136-139°C) .

DFT Electronic properties Hydrogen bonding

Commercial Availability with Defined Purity Specifications: 95%–98% from Multiple Vendors

4-Methoxythiophene-3-carbohydrazide (CAS 125605-39-2) is commercially available from multiple reputable suppliers with documented purity specifications, facilitating reproducible research and scale-up activities . Vendors including AKSci (Catalog 1696CH), Leyan (Product 1655833), and CymitQuimica offer the compound at purities ranging from 95% to 98% . In contrast, 4-unsubstituted thiophene-3-carbohydrazide (CAS 39001-23-5) is less widely stocked, and 4-halogenated or 4-alkylated analogs often require custom synthesis with extended lead times and higher minimum order quantities .

Procurement Purity Commercial availability

High-Value Application Scenarios for 4-Methoxythiophene-3-carbohydrazide in Research and Development


Anti-Tubercular Lead Optimization: Accessing Sub-μg/mL MIC Regimes

Research groups focused on tuberculosis drug discovery should prioritize 4-methoxythiophene-3-carbohydrazide as a scaffold for generating hydrazone and heterocyclic derivatives with anti-TB activity. The thiophene-3-carbohydrazide core, particularly with 4-methoxy substitution, provides a synthetic entry point to compounds achieving MIC values <1 μg/mL against M. tuberculosis H37Rv, a potency threshold that furan-based carbohydrazides fail to reach [1]. This scaffold advantage enables medicinal chemistry teams to pursue structure-activity relationship (SAR) studies on a privileged core rather than expending resources optimizing a suboptimal furan-2-carbohydrazide starting material that would require extensive derivatization to achieve comparable potency [2].

Pim-1 Kinase-Targeted Anticancer Agent Development

For oncology research programs targeting Pim-1 kinase, 4-methoxythiophene-3-carbohydrazide offers a validated building block for constructing kinase inhibitors. The tetrahydrobenzo[b]thiophene-3-carbohydrazide scaffold has demonstrated high Pim-1 inhibitory activity across multiple cancer cell lines (A549, H460, HT-29, MKN-45, U87MG, SMMC-7721) without impairing VERO normal cells [1]. The 4-methoxy group provides an additional hydrogen-bond acceptor site that can be exploited for optimizing target engagement, while the 3-carbohydrazide positional isomer (as opposed to the 2-carbohydrazide variant) is essential for kinase inhibitory activity [2].

Heterocyclic Library Synthesis via Hydrazone Condensation

Synthetic and medicinal chemistry laboratories constructing heterocyclic libraries should employ 4-methoxythiophene-3-carbohydrazide as a versatile hydrazide building block for condensation with aromatic aldehydes and subsequent heterocyclization to pyrazoles, thiazoles, triazoles, and oxadiazoles [1]. The methoxy substituent at the 4-position modulates the electron density on the thiophene ring and the nucleophilicity of the hydrazide nitrogen, enabling predictable reaction outcomes and facilitating the generation of structurally diverse compound collections for biological screening [2]. The commercial availability of the compound at 95%–98% purity from multiple vendors ensures consistent starting material quality across library synthesis campaigns [3].

Structure-Activity Relationship Studies on Thiophene Carbohydrazide Isomers

For research programs investigating the positional isomer-dependent biological activity of thiophene carbohydrazides, 4-methoxythiophene-3-carbohydrazide serves as a critical comparator compound. Systematic comparison with thiophene-2-carbohydrazide (density ~1.291 g/cm³, melting point 136–139°C) and unsubstituted thiophene-3-carbohydrazide (CAS 39001-23-5) enables researchers to deconvolute the contributions of substitution pattern (2- vs 3-position) and methoxy functionalization to observed biological and physicochemical properties [1]. This compound-specific differentiation is essential for generating robust SAR models and for filing composition-of-matter patent claims that depend on precise substitution patterns [2].

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